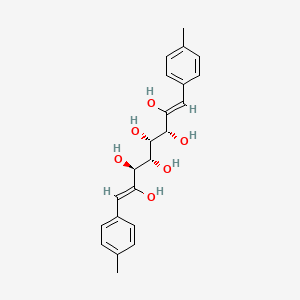

DI-P-Methylbenzylidene sorbitol

Description

Contextualization within Low-Molecular-Weight Organic Gelators and Polymer Nucleating Agents

Di-p-Methylbenzylidene Sorbitol's role in materials science is twofold, serving as an efficient LMWG and a high-performance nucleating agent, particularly for polyolefins like polypropylene (B1209903) (PP). raytopoba.com

As a low-molecular-weight organic gelator , D-p-MBS molecules in a suitable solvent self-assemble through non-covalent interactions, such as hydrogen bonding and π-π stacking, to form a three-dimensional network. rsc.orgresearchgate.net This fibrous network immobilizes the solvent, leading to the formation of a gel. The presence of the methyl groups on the benzylidene rings enhances the thermal stability and reduces the minimum concentration required for gelation compared to its parent compound, Dibenzylidene Sorbitol (DBS). The self-assembly process results in the formation of long, thin fibrils, which can further organize into more complex structures like spherulites. nih.govacs.org

As a polymer nucleating agent , D-p-MBS is primarily used to improve the clarity and mechanical properties of semi-crystalline polymers like polypropylene. raytopoba.comippi.ac.ir When incorporated into a polymer melt, D-p-MBS dissolves and then, upon cooling, crystallizes to form a fine, dispersed network of nanofibrils. ippi.ac.ir These fibrils act as nucleation sites, initiating the growth of a large number of very small polymer crystals (spherulites). raytopoba.com This reduction in spherulite size to less than the wavelength of visible light minimizes light scattering, resulting in significantly improved transparency of the polymer. raytopoba.com Furthermore, the increased number of smaller spherulites leads to enhanced stiffness, impact resistance, and a faster crystallization rate, which can reduce production cycle times. raytopoba.com2017erp.com

Historical Perspective on this compound Research Development

The journey of this compound is rooted in the much longer history of its parent compound, Dibenzylidene Sorbitol (DBS). DBS was first synthesized in the late 19th century and its ability to form gels in organic solvents was recognized early on. rsc.org The field of low-molecular-weight gelators gained momentum in the 1940s, driven by various industrial needs.

The development of substituted derivatives of DBS, such as D-p-MBS, began in the latter half of the 20th century, spurred by the demand for additives with improved performance in polymer processing. this compound emerged as a structurally optimized derivative in the 1970s and 1980s. Early research and patents during this period highlighted the significant advantages conferred by the methyl substitution at the para-position of the benzaldehyde (B42025) rings. These improvements included enhanced thermal stability, with a higher melting point compared to DBS, and superior compatibility and nucleation efficiency in polymers like polypropylene and polyethylene (B3416737).

Subsequent research has focused on understanding the intricate self-assembly mechanisms, the morphology of the resulting fibrillar networks, and the precise influence of D-p-MBS on the crystallization kinetics and final properties of various polymers. asianpubs.orgkyoto-u.ac.jp The timeline below outlines key periods in the development of sorbitol-based clarifying agents.

| Period | Development |

| Late 19th Century | Discovery and initial synthesis of Dibenzylidene Sorbitol (DBS). |

| 1940s | Increased interest in low-molecular-weight gelators for various applications. |

| 1970s-1980s | Emergence of this compound (D-p-MBS) with improved thermal stability and polymer compatibility. |

| 1990s-Present | Extensive research on the self-assembly mechanism, and application of D-p-MBS and other derivatives as high-performance clarifying and nucleating agents for polyolefins. ippi.ac.ir |

Detailed Research Findings

The effectiveness of this compound as a nucleating agent is influenced by its concentration and the processing conditions of the polymer. Research has shown that even at low concentrations, D-p-MBS can significantly increase the crystallization temperature of polypropylene, indicating its high nucleation efficiency. nih.gov The morphology of the resulting polymer is characterized by smaller and more numerous spherulites compared to non-nucleated polypropylene or polypropylene nucleated with other agents like sodium benzoate (B1203000). asianpubs.org

The table below summarizes some of the key physical and chemical properties of this compound.

| Property | Value |

| Chemical Formula | C₂₂H₂₆O₆ biosynth.com |

| Molecular Weight | 386.44 g/mol biosynth.com |

| Melting Point | 255-262 °C chemicalbook.com |

| Appearance | White powder raytopoba.com |

| Water Solubility | <0.01 g/100 mL at 20 °C chemicalbook.com |

The synthesis of this compound is typically achieved through the acid-catalyzed condensation reaction of D-sorbitol with p-tolualdehyde. prepchem.com The reaction conditions, including the choice of catalyst and solvent, are critical in determining the yield and purity of the final product.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H26O6 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

(1Z,3S,4S,5S,6R,7Z)-1,8-bis(4-methylphenyl)octa-1,7-diene-2,3,4,5,6,7-hexol |

InChI |

InChI=1S/C22H26O6/c1-13-3-7-15(8-4-13)11-17(23)19(25)21(27)22(28)20(26)18(24)12-16-9-5-14(2)6-10-16/h3-12,19-28H,1-2H3/b17-11-,18-12-/t19-,20+,21-,22-/m1/s1 |

InChI Key |

CTPBWPYKMGMLGS-VUDRSTGDSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C(\O)/[C@H](O)[C@@H](O)[C@H](O)[C@H](O)/C(=C/C2=CC=C(C=C2)C)/O |

Canonical SMILES |

CC1=CC=C(C=C1)C=C(C(C(C(C(C(=CC2=CC=C(C=C2)C)O)O)O)O)O)O |

Origin of Product |

United States |

Molecular Architecture and Self Assembly Dynamics of Di P Methylbenzylidene Sorbitol

Supramolecular Interactions Driving Self-Assembly

The self-assembly of Di-p-Methylbenzylidene Sorbitol is a complex process driven by a combination of directional, non-covalent forces. These interactions dictate how individual molecules recognize each other and aggregate into larger, ordered structures. The primary forces at play are hydrogen bonding and π-π stacking, which, in concert, lead to the formation of stable, nanofibrillar architectures. researchgate.netnih.gov The conformation of polymer chains, such as in polylactide (PLA), can be modified by these supramolecular interactions with organic molecules like sorbitol derivatives. nih.gov

Hydrogen bonding is a critical driving force in the aggregation of MDBS molecules. The core of the molecule is a sorbitol derivative, which possesses two free hydroxyl (-OH) groups. aminer.cn These groups act as hydrogen bond donors and acceptors, enabling strong, directional interactions between adjacent MDBS molecules. aminer.cn This intermolecular hydrogen bonding is considered a primary mechanism for the initial one-dimensional growth of molecular aggregates, which ultimately form the basis of the nanofibrils. researchgate.net Fourier transform infrared (FT-IR) spectroscopy has confirmed that hydrogen bonding is a main driving force for the formation of self-assembled gels in sorbitol derivatives. researchgate.net

Complementing the hydrogen bonding, π-π stacking interactions between the aromatic rings of the p-methylbenzylidene groups provide further stability to the assembled structure. These non-covalent interactions occur between the electron-rich π-orbitals of the benzene (B151609) rings on adjacent molecules. nih.govresearchgate.net Spectroscopic evidence supports the role of these interactions; for instance, studies on n-octanol gels of sorbitol derivatives show a red shift in the K bands of the benzene rings in UV spectra. sioc-journal.cnepa.gov This shift is indicative of π-π stacking and demonstrates it is a significant driving force for the self-assembly of the gelators. sioc-journal.cnepa.gov These stacking interactions are crucial for the lateral association of the primary hydrogen-bonded fibers, helping to build them into more robust, multi-stranded nanofibrils. nih.gov

The specific molecular structure of sorbitol-based gelators, particularly the substituents on the benzylidene rings, has a profound impact on their self-assembly behavior. Comparative studies between 1,3:2,4-di-O-benzylidene-D-sorbitol (DBS), this compound (MDBS), and 1,3:2,4-di-O-m,p-dimethylbenzylidene-D-sorbitol (DMDBS) have shown that the presence and number of methyl groups influence the efficacy of gelation. sioc-journal.cnepa.gov

| Property | DBS | MDBS | DMDBS | Finding |

| Self-Assembly Ability | Lower | Higher | Higher | The ability of the three gelators to self-assemble was found to be related to the number of methyl groups on the benzene ring. sioc-journal.cnepa.gov |

| Minimum Gelation Conc. (MGC) | Higher | Lower | Lower | A lower MGC for MDBS and DMDBS implies a higher ability for self-assembly. sioc-journal.cnepa.gov |

| Phase Transition Temp. | Lower | Higher | Higher | A higher phase transition temperature for MDBS and DMDBS implies a higher ability for self-assembly. sioc-journal.cnepa.gov |

Nanofibrillar Network Formation in Varied Media

The culmination of the supramolecular self-assembly of MDBS is the formation of a sample-spanning, three-dimensional network of nanofibrils. These networks are responsible for the dramatic change in rheological properties observed when MDBS is added to liquids or polymer melts, leading to gelation or nucleation. The morphology of this network can be influenced by the surrounding medium and processing conditions.

MDBS is a highly effective organogelator, capable of immobilizing a wide range of organic solvents at low concentrations. researchgate.netnih.gov Upon cooling a hot solution of MDBS, the molecules self-assemble into entangled, fiber-like aggregates that form a three-dimensional network, trapping the solvent molecules and creating a gel. sioc-journal.cnepa.gov The morphology of these aggregates can vary from fibrillar structures to sheaflike or spherulitic crystallites, depending on factors like the solvent's polarity and the gelator concentration. sioc-journal.cnresearchgate.netnih.gov

For example, in propylene (B89431) carbonate, a transition from a fibrillar structure to a sheaflike spherulite structure is observed when the gelator concentration is increased or when the geometric confinement is altered. nih.govacs.org The stability of these gels is also solvent-dependent; a large polarity of the solvent typically leads to a decrease in the phase transition temperature of the gel. sioc-journal.cnepa.gov

| Solvent System | Observation | Reference |

| n-octanol | Aggregates form spherulite and other crystallite types; FE-SEM shows entangled fiber-like aggregates forming a 3D network. | sioc-journal.cnepa.gov |

| Propylene Carbonate (PC) | A transition from fibrillar to sheaflike spherulite structure occurs as gelator concentration increases from 2 to 7 wt %. | nih.govacs.org |

| Toluene-DMSO / n-propanol-DMSO | DMDBS, a related compound, forms organogels in these mixed solvents. Gelation ability and thermal stability are better in n-propanol-DMSO. | researchgate.net |

| Ethylene (B1197577) Glycol | A 1 wt% gel of the related D-DBS shows changes in optical and mechanical properties around 45°C and 80°C, with the latter corresponding to the gel-to-sol transition. | researchgate.net |

In polymer melts, particularly in polyolefins like polypropylene (B1209903) (PP), MDBS acts as a potent nucleating and clarifying agent. aminer.cnresearchgate.net It functions by dissolving in the molten polymer at high temperatures and then, upon cooling, self-organizing into a fine, three-dimensional nanofibrillar network before the polymer itself begins to crystallize. aminer.cnresearchgate.net This network provides a vast number of surfaces for heterogeneous nucleation of the polymer crystals. researchgate.net

Dynamic rheological measurements confirm the formation of this network through a pronounced increase in the complex viscosity of the melt at temperatures above the polymer's melting point. aminer.cn Transmission electron microscopy (TEM) of stained samples has directly visualized these networks, revealing nanofibrils with diameters on the order of 10 nanometers, which can further associate into larger fibrillar bundles. aminer.cnnih.gov The formation of this network is a nucleation and growth process, and its dissolution temperature depends on the concentration of MDBS in the polymer. researchgate.netnih.gov

| Polymer System | MDBS Concentration | Dissolution/Melting Temp. of Fibrils | Fibril Dimensions | Reference |

| Polypropylene (PP) Copolymer | < 1 wt % | Network forms at concentration-dependent temperatures above the polymer's melting point. | Nanofibrils ~10 nm in diameter; bundles up to 200 nm across. | aminer.cn |

| Polypropylene (PP) | 0.4 wt % (DMDBS) | ~190 °C | Long, thin fibrils (<100 nm cross-section) composed of thinner nanofibrils (<10 nm cross-section). | researchgate.netnih.gov |

| Polypropylene (PP) | 1.0 wt % (DMDBS) | ~225 °C | Long, thin fibrils (<100 nm cross-section) composed of thinner nanofibrils (<10 nm cross-section). | researchgate.netnih.gov |

Rheological Characterization of this compound Gel Networks

The formation of a three-dimensional network by this compound (MDBS) within a liquid or polymer matrix imparts significant changes to the material's rheological properties. Even at low concentrations, typically below 0.3 wt%, the self-assembled network leads to a substantial increase in both viscosity and elasticity compared to the matrix material alone. aip.org This reinforcing effect is a direct consequence of the formation of an internal, structured network of MDBS fibrils. aip.orgaminer.cn

Rheological measurements provide detailed insights into the structure and behavior of these gel networks:

Temperature Dependence: The thermoreversible nature of the gelation process is readily observed through temperature-dependent rheological tests, which can pinpoint the temperature of gel formation. aip.org

Strain Dependence: Strain-dependent measurements reveal that MDBS gels exhibit a relatively limited range of linear viscoelastic response. aip.org Beyond a critical strain, the gels show extreme sensitivity to deformation, indicating the fragility of the network structure under high stress. aip.org

Frequency Dependence: At temperatures well below the gel point, frequency-dependent measurements have shown that the principle of time-temperature superposition can be applied, allowing for the construction of master curves. aip.org In gels with higher MDBS concentrations (above 0.4 wt%), a distinct power-law behavior is observed in the low-frequency range of these master curves. aip.org This phenomenon is attributed to the dynamic nature of the network, involving the continuous breaking and reformation of weak junctions within the fibrillar structure. aip.org Dynamic rheological studies have also recorded pronounced increases in complex viscosity at specific concentration-dependent temperatures, which directly corresponds to the formation of the MDBS nanofibril network. aminer.cn

Topological Control of Self-Assembled Structures

The final architecture of the self-assembled MDBS network is not fixed but can be precisely controlled by manipulating the conditions during the self-assembly process. Key factors that govern the network's topology include the presence of geometric constraints and the concentration of the gelator.

Effects of Geometric Confinement on Network Architecture

Geometric confinement has been demonstrated as a novel and effective strategy for tuning the network architecture of MDBS organogels. acs.orgnih.gov In studies where MDBS was allowed to self-assemble within microfluidic channels of varying widths (ranging from 20 to 80 µm) in a propylene carbonate solvent, a distinct morphological transition was observed. acs.orgnih.govacs.org

At a fixed gelator concentration, increasing the width of the channel induces a transition from a primarily fibrillar structure to a "sheaflike" spherulite structure. acs.orgnih.gov This transition is not arbitrary; it occurs when the ratio of the channel width to the semi-diameter of an unconfined spherulite reaches a critical value of approximately 0.45. acs.org This control over the network's topology, verified through optical and scanning electron microscopy, allows for the modification of the gel's thermal properties. acs.orgnih.gov

| MDBS Concentration (wt %) | Channel Width (µm) | Observed Morphology |

|---|---|---|

| 2 - 4 | 20 | Fibrillar |

| 2 - 4 | 40 | Transition (Fibrillar/Spherulitic) |

| 2 - 4 | ≥ 60 | Spherulitic |

| 5 - 7 | 20 | Transition (Fibrillar/Spherulitic) |

| 5 - 7 | ≥ 40 | Spherulitic |

Concentration-Dependent Morphological Transitions of Self-Assembled this compound

The concentration of the gelator is a fundamental parameter that dictates the resulting morphology of the self-assembled network. acs.orgnih.gov A transition from fibrillar to spherulitic structures is observed not only with changes in confinement but also by increasing the gelator concentration within a fixed channel width. acs.orgnih.gov

In an unconfined system of MDBS (also known as PDTS) in n-dibutylphthalate, the interplay between concentration and temperature creates a phase diagram with four distinct regions. nih.gov

Region I (High T): A homogeneous solution exists. nih.gov

Region II (Lower T, Low Concentration): The system contains microgels with a spherulitic texture of MDBS crystallites while remaining fluid. nih.gov

Region III (Higher Concentration): The system enters a gel state characterized by volume-filling spherulites. nih.gov

Region IV (Highest Concentration, Lowest T): A different structure emerges where liquid-liquid phase separation leads to the formation of percolating crystalline fibrils rather than spherulites. nih.gov

This concentration-dependent behavior is also evident in polymer matrices. In isotactic polypropylene, transmission electron microscopy has shown that MDBS forms nanofibrils approximately 10 nm in diameter, which aggregate into larger fibrillar bundles (up to 200 nm across) at higher concentrations. aminer.cn Further studies have identified an optimal concentration of 0.3 wt% MDBS for producing the most perfect spherulites in polypropylene, whereas at a higher concentration of 0.5 wt%, clear crystalline structures are no longer observed. asianpubs.org

| Medium | MDBS Concentration | Observed Morphology | Source |

|---|---|---|---|

| n-dibutylphthalate | Low | Microgels with spherulitic texture | nih.gov |

| n-dibutylphthalate | High | Volume-filling spherulites | nih.gov |

| n-dibutylphthalate | Very High (at low T) | Percolating crystalline fibrils | nih.gov |

| Isotactic Polypropylene | 0.3 wt % | Perfect spherulites | asianpubs.org |

| Isotactic Polypropylene | 0.5 wt % | Amorphous-like, no clear crystals | asianpubs.org |

| Isotactic Polypropylene Copolymer | Higher concentrations | Nanofibrils (~10nm) and Fibrillar Bundles (~200nm) | aminer.cn |

Nucleation Efficacy and Polymer Crystallization Modulation by Di P Methylbenzylidene Sorbitol

Fundamental Mechanisms of Heterogeneous Nucleation

Heterogeneous nucleation is a process where the formation of a new phase, such as a crystal from a liquid melt, is initiated on a foreign surface or impurity. These foreign entities, known as nucleating agents, reduce the energy barrier required for nucleation, allowing crystallization to occur at a higher temperature and a faster rate than would be possible through homogeneous nucleation, where nuclei form spontaneously within the bulk of the melt.

Di-p-Methylbenzylidene Sorbitol as a Clarifying Nucleating Agent

This compound (MDBS) is a highly effective clarifying nucleating agent. Its primary function is to provide a vast number of nucleation sites for the polymer to crystallize upon as it cools from a molten state. By initiating the formation of a high density of small crystals, or spherulites, it prevents the growth of larger crystalline structures that would otherwise scatter visible light and cause haziness in the polymer. aminer.cn The resulting smaller crystal size, often below the wavelength of visible light, leads to a significant improvement in the optical clarity of the polymer. Specific sorbitol derivatives, including MDBS, dissolve in the molten polymer and then self-assemble upon cooling to create a network that induces this widespread nucleation. researchgate.net

Role of Nanofibrillar Templates in Polymer Crystallization Initiation

The remarkable nucleating efficiency of this compound stems from its ability to self-organize within the polymer melt into a three-dimensional network of nanofibrils. aminer.cnresearchgate.net These butterfly-shaped molecules phase-separate from the molten polymer and, through hydrogen bonding and other interactions, assemble into a finely dispersed fibrillar structure. aminer.cnwhiterose.ac.uk Transmission electron microscopy has confirmed the existence of these nanofibrils, which measure approximately 10 nanometers in diameter and can form bundles up to 200 nanometers across and several microns in length. aminer.cn This intricate network provides an exceptionally high surface area that acts as a template, promoting heterogeneous nucleation of the polymer chains. aminer.cnresearchgate.net The kinetics of this fibril formation follows a nucleation and growth mechanism, which is controlled by the rate of nucleation of the sorbitol derivative itself. researchgate.netnih.gov

Epitaxial Growth Phenomena Induced by this compound Networks

Once the nanofibrillar network of this compound is established in the polymer melt, it serves as a substrate for the subsequent crystallization of the polymer. The crystallization mechanism is not merely simple heterogeneous nucleation; instead, the fibrils provide specific growth points upon which polymer segments can attach and grow in an effective, ordered manner. researchgate.netasianpubs.org This organized growth, where the crystalline structure of the polymer aligns with the structure of the nucleating substrate, is characteristic of epitaxial growth. The high surface area of the nanofibrils provides ample sites for polymer chains to adsorb and arrange themselves into crystalline lamellae, initiating the formation of numerous small spherulites throughout the material. aminer.cn

Influence on Polymer Crystallization Kinetics and Thermodynamics

The introduction of this compound has a profound and measurable effect on both the speed and the temperature at which a polymer crystallizes. These changes have significant practical implications for industrial polymer processing.

Acceleration of Crystallization Rate in Polymer Systems

A key benefit of using this compound is the significant acceleration of the polymer crystallization rate. By providing a pre-existing template for crystallization, the additive drastically reduces the time required for the polymer to solidify from its molten state. Studies using differential scanning calorimetry (DSC) have quantitatively demonstrated this effect. For instance, the half-time of crystallization (t1/2), which is the time required to reach 50% of the total crystallinity, is substantially shorter for polypropylene (B1209903) nucleated with the additive compared to virgin polypropylene under the same cooling conditions. researchgate.net This acceleration allows for shorter cooling times and reduced cycle times in manufacturing processes like injection molding, leading to increased production efficiency. researchgate.net

Table 1: Effect of this compound on Crystallization Half-Time (t1/2) in Isotactic Polypropylene (iPP)

This table illustrates the findings from a study on non-isothermal crystallization kinetics, showing that the time required for crystallization is significantly reduced in iPP containing the nucleating agent compared to the virgin polymer. researchgate.net

| Sample | Cooling Rate (°C/min) | Crystallization Half-Time (t1/2) (min) |

| Virgin iPP | 5 | > 2.5 |

| iPP + DMDBS | 5 | < 1.5 |

| Virgin iPP | 10 | ~ 1.8 |

| iPP + DMDBS | 10 | < 1.0 |

| Virgin iPP | 20 | ~ 1.0 |

| iPP + DMDBS | 20 | < 0.5 |

Note: Data is derived from graphical representations and descriptions in the cited literature. researchgate.net DMDBS refers to a closely related derivative, 1,3:2,4-bis(3,4-dimethylbenzylidene) sorbitol, often used in studies demonstrating this effect.

Enhancement of Polymer Crystallization Temperature

This compound increases the temperature at which polymer crystallization begins (Tc). aminer.cnnih.gov In a typical cooling process, the additive crystallizes or forms its gel-like network at a temperature higher than the normal crystallization temperature of the polymer. nih.gov This network then provides active nucleation sites, allowing the polymer to crystallize at a higher temperature (i.e., at a lower degree of undercooling) than it would without the additive. aminer.cnnih.gov Dynamic rheological measurements show that for an isotactic polypropylene copolymer, the crystallization temperature can be increased by more than 12°C with the addition of the nucleating agent. aminer.cn This effect is dependent on the concentration of the additive, though it tends to plateau at higher concentrations. aminer.cn

Table 2: Influence of this compound (MDBS) Concentration on the Crystallization Temperature (Tc) of an iPP Copolymer

The data below, based on rheological measurements, confirms that MDBS promotes crystallization at a significantly higher temperature compared to the neat copolymer. aminer.cn

| MDBS Concentration (wt%) | Crystallization Onset Temperature (Tc) (°C) | Increase in Tc (°C) |

| 0.00 (Neat Polymer) | ~118 | 0 |

| 0.25 | ~130 | 12 |

| 0.40 | ~132 | 14 |

| 0.60 | ~134 | 16 |

| 0.80 | ~135 | 17 |

Note: Data is interpreted from graphical representations in the cited literature. aminer.cn

Compound Names

| Common Name/Abbreviation | Full Chemical Name |

| This compound / MDBS | 1,3:2,4-bis(p-methylbenzylidene)sorbitol |

| Dibenzylidene Sorbitol / DBS | 1,3:2,4-Dibenzylidene-D-sorbitol |

| DMDBS | 1,3:2,4-bis(3,4-dimethylbenzylidene)sorbitol |

| Sodium Benzoate (B1203000) | Sodium Benzoate |

| Isotactic Polypropylene / iPP | Isotactic Polypropylene |

Crystallization Activation Energy Modulation in Nucleated Polymers

The introduction of this compound (MDBS) and its derivatives into a polymer matrix significantly influences the kinetics of crystallization by altering the energy landscape of the process. While direct quantitative values for crystallization activation energy are not always detailed, the pronounced increase in crystallization temperature (Tc) and the accelerated rate of crystallization are strong indicators of a reduction in the kinetic barrier to nucleation. researchgate.netutwente.nl For instance, in isotactic polypropylene (iPP), the addition of just 0.5 wt% of a para-chloro substituted sorbitol derivative can increase the crystallization temperature by as much as 15%. researchgate.net This elevation in Tc signifies that crystallization can initiate at a lower degree of supercooling, which implies that the energy barrier for the formation of a stable nucleus has been effectively lowered by the presence of the nucleating agent.

Impact on Polymer Crystalline Morphology and Supramolecular Structures

The presence of this compound profoundly alters the crystalline architecture of polymers, transitioning from a macro-level morphology to influencing molecular-level organization.

One of the most significant impacts of this compound and its derivatives is the regulation of spherulite size. In the absence of a nucleating agent, polymers like isotactic polypropylene (iPP) typically form large spherulites upon cooling from the melt. mdpi.com The introduction of MDBS leads to the self-assembly of a three-dimensional network of highly connected nanofibrils, often around 10 nm in diameter, within the molten polymer. aminer.cn These nanofibrils act as a multitude of nucleation sites. aminer.cn

This high nucleation density forces the polymer to crystallize into a large number of spherulites simultaneously. aminer.cn Due to spatial constraints as these numerous spherulites grow and impinge upon one another, their final size is significantly reduced. mdpi.comutwente.nl Studies on olefin block copolymers (OBC) have shown that a low concentration of a sorbitol derivative markedly decreases the crystal size. mdpi.com This reduction in spherulite size is a key factor in improving the optical clarity of polymers like polypropylene, as smaller spherulites scatter less light. aminer.cn However, there is an optimal concentration; excessive amounts of the nucleating agent can lead to aggregation, which diminishes its efficiency. mdpi.com

Table 1: Effect of Sorbitol Derivative Concentration on Polymer Crystallization

| Polymer | Sorbitol Derivative | Concentration (wt%) | Peak Crystallization Temp (Tc, °C) | Resulting Morphology | Source |

|---|---|---|---|---|---|

| Isotactic Polypropylene (iPP) Wax | MDBS | 0.0 | 116.3 | Spherulitic | mdpi.com |

| Isotactic Polypropylene (iPP) Wax | MDBS | 0.1 | 126.8 | Nodular Macro-crystals | mdpi.com |

| Isotactic Polypropylene (iPP) Wax | DMDBS | 0.1 | 127.1 | Spherulitic | mdpi.com |

| Olefin Block Copolymer (OBC) | DMDBS | 0.0 | 88.6 | Large Spherulites | mdpi.com |

| Olefin Block Copolymer (OBC) | DMDBS | 0.2 | 94.6 | Significantly Smaller Crystals | mdpi.com |

| Olefin Block Copolymer (OBC) | DMDBS | 1.0 | 95.5 | Aggregates Observed | mdpi.com |

This compound and related compounds are highly effective in controlling the polymorphic form of certain polymers, most notably isotactic polypropylene (iPP). iPP can crystallize into several forms, with the monoclinic α-form and the hexagonal β-form being the most common under atmospheric pressure, and the orthorhombic γ-form favored under high pressure. nih.govnih.gov

MDBS and its dimethyl-substituted derivative (DMDBS) are known to be potent α-nucleating agents. nih.govresearchgate.net Their presence promotes the selective formation of the α-phase, and research has shown that even small amounts of sorbitol derivatives can cause the transformation of the β-structure into the α-structure. researchgate.net

The influence extends to high-pressure conditions. Studies have demonstrated that under elevated pressure (e.g., 200-300 MPa), DMDBS can effectively nucleate the crystallization of iPP in the γ-form. nih.govmdpi.com This leads to an increase in the γ-phase content compared to un-nucleated iPP crystallized under the same conditions. mdpi.com Furthermore, research on iPP wax revealed that while DBS and DMDBS resulted in α-phase spherulites, MDBS uniquely promoted preferential crystal growth along the (040) plane, leading to a nodular macrocrystalline structure instead of the typical spherulitic one. mdpi.com

The formation of transcrystalline structures typically occurs at an interface, such as a fiber within a composite, where rows of crystals grow perpendicular to the interface. While the self-assembled nanofibrillar network of this compound provides a vast interfacial area for nucleation throughout the polymer bulk, the resulting morphology is predominantly characterized by a high density of spherulitic or granular structures. aminer.cnmdpi.com The literature focusing specifically on MDBS does not prominently report the development of large, well-defined transcrystalline zones in the classical sense. Instead, the nucleation is so pervasive that the bulk of the polymer crystallizes into a fine-grained texture before significant transcrystalline layers can develop from a single surface. The fibrillar network itself can be considered a template for a form of micro-transcrystallinity, but this is distinct from the macroscopic transcrystalline layers observed with other types of nucleants.

The fibrillar network formed by this compound can exert a significant influence on the molecular orientation of polymer chains, particularly under specific processing conditions. Research has shown that when injection molding of polypropylene containing MDBS is performed below the nucleating agent's dissolution temperature (e.g., at 190°C), the molecular orientation of the polymer is greatly enhanced. researchgate.net This suggests that the pre-existing, solid fibrillar network helps to align the polymer chains during flow.

Studies on halogenated sorbitol derivatives, which also form fibrillar networks, further support this concept, indicating that the fibrils formed in the polymer melt and subjected to shear flow during fiber preparation can influence the crystal orientation of polypropylene. researchgate.net The self-assembled fibrils can act as a template, guiding the alignment of polymer chains and subsequently influencing the orientation of the crystalline structures that form upon cooling.

Factors Governing Nucleation Efficiency

The effectiveness of this compound as a nucleating agent is not absolute and is governed by a combination of physical and chemical factors.

Concentration: There is an optimal concentration range for maximum nucleation efficiency. Below a certain threshold, the density of nucleation sites is too low to be effective. Conversely, at excessively high concentrations, the sorbitol molecules can aggregate into larger bundles, which reduces the total surface area available for nucleation and diminishes efficiency. aminer.cnmdpi.commdpi.com For many polypropylene systems, the optimal range is often between 0.2 and 1.0 wt%. nih.gov

Cooling Rate: The rate at which the polymer melt is cooled plays a crucial role. Faster cooling rates can sometimes enhance the effectiveness of the nucleating agent by "freezing in" a finer dispersion of the sorbitol fibrils before they have time to coarsen or bundle together, thus maximizing the number of available nucleation sites. tue.nlippi.ac.ir

Solubility and Polymer-Additive Interaction: The efficiency is highly dependent on the solubility of the sorbitol derivative in the polymer melt. ippi.ac.irresearchgate.net The additive must dissolve at processing temperatures and then phase-separate upon cooling to form its fibrillar network. ippi.ac.ir Strong interactions between the nucleating agent and the polymer matrix, or with other additives like plasticizers or stabilizers, can either enhance or hinder the formation of the fibrillar network, thereby affecting nucleation performance. utwente.nl

Processing Conditions: Mechanical forces, such as shear flow during injection molding or extrusion, can influence the alignment and structure of the self-assembled fibrillar network, which in turn affects the nucleation and subsequent crystalline morphology of the polymer. researchgate.netippi.ac.ir

Chemical Structure: Minor modifications to the sorbitol molecule, such as the position of the methyl groups on the benzylidene rings, can significantly affect its self-assembly properties and its crystallographic match with the polymer, thereby altering its nucleation efficiency for specific polymorphs or crystal habits. mdpi.com

Table 2: Summary of Factors Influencing Nucleation Efficiency of this compound

| Factor | Description of Influence | Source |

|---|---|---|

| Concentration | An optimal range exists (e.g., 0.2-1.0 wt% for iPP). Too low is ineffective; too high causes aggregation and reduces efficiency. | mdpi.comnih.gov |

| Cooling Rate | Affects the formation of the fibrillar network. Faster cooling can lead to a finer, more effective network of nucleation sites. | tue.nlippi.ac.ir |

| Solubility & Interaction | Must dissolve at processing temperatures and precipitate upon cooling. Interactions with the polymer matrix and other additives can help or hinder fibril formation. | utwente.nlippi.ac.ir |

| Processing Conditions | Shear flow during processing can align the fibrillar network, influencing the final molecular orientation and crystalline structure. | researchgate.netippi.ac.ir |

| Chemical Structure | Small changes in the sorbitol derivative's structure can alter self-assembly and crystallographic matching with the polymer. | mdpi.com |

This compound Concentration Effects on Nucleation Density

The concentration of this compound (DMDBS) within a polymer melt is a critical factor that governs its efficacy as a nucleating agent. Upon cooling from a homogeneous melt, DMDBS molecules self-organize into a three-dimensional, thermo-reversible physical gel composed of a network of fine nanofibrils. aminer.cn These nanofibrils, with diameters on the order of 10 nanometers, provide a high surface area that serves as a template for heterogeneous nucleation of the polymer chains, leading to an increase in the crystallization temperature (Tc) and a reduction in spherulite size. aminer.cnplaschina.com.cn

Research demonstrates that the nucleating effect is highly dependent on the DMDBS concentration. In studies with isotactic polypropylene (iPP), a significant increase in the crystallization temperature is observed with the addition of DMDBS. plaschina.com.cn However, this effect is not linear and tends to plateau at higher concentrations. For instance, in an isotactic polypropylene copolymer, the crystallization temperature increases by more than 12°C with the addition of DMDBS, but the Tc becomes largely independent of the DMDBS concentration (wDMDBS) above a certain level, reaching a plateau. aminer.cn In contrast, the temperature at which the DMDBS itself forms a gel network continues to increase with concentration. aminer.cn

A maximum increase in the crystallization temperature of DMDBS-nucleated iPP is typically observed in compositions containing between 0.2 and 1.0 wt.% of the additive. nih.govmdpi.com Within this range, DMDBS crystallizes before the polymer, providing a high density of active nucleation sites. nih.gov If the concentration is too low, the polymer may crystallize before the DMDBS network can form, diminishing its nucleating effect. nih.gov Conversely, at excessively high concentrations, issues with miscibility can arise, leading to the formation of larger aggregates or fibrillar bundles instead of a finely dispersed nanofibrillar network. aminer.cnnih.gov This aggregation can reduce the available surface area for nucleation, thereby decreasing the nucleating efficiency. nih.govtue.nl In olefin block copolymers (OBC), for example, a low addition of DMDBS significantly decreases the crystal size, while a large addition induces aggregates due to limited miscibility. nih.gov

The following table illustrates the typical effect of DMDBS concentration on the crystallization peak temperature of polypropylene, as determined by Differential Scanning Calorimetry (DSC).

| DMDBS Concentration (wt.%) | Polymer Matrix | Crystallization Peak Temperature (Tc) (°C) | Observation |

|---|---|---|---|

| 0.0 | Isotactic Polypropylene (iPP) | ~118 | Baseline crystallization of neat polymer. aminer.cn |

| 0.1 | Isotactic Polypropylene (iPP) | ~126 | Significant increase in Tc with minimal addition. plaschina.com.cn |

| 0.3 | Isotactic Polypropylene (iPP) | ~130 | Strong nucleation effect observed. plaschina.com.cn |

| 0.4 | Isotactic Polypropylene (iPP) | ~134 | Approaching maximum nucleation efficiency. aminer.cn |

| 0.5 | Isotactic Polypropylene (iPP) | ~135 | Tc begins to plateau, indicating saturation of nucleation sites. aminer.cnplaschina.com.cn |

| 1.0 | Isotactic Polypropylene (iPP) | ~135 | Tc remains at plateau; higher concentrations offer no further increase. nih.govmdpi.com |

Influence of Polymer Matrix Characteristics on Nucleation

The effectiveness of this compound as a nucleating agent is not universal and is significantly influenced by the characteristics of the host polymer matrix. Factors such as the polymer's chemical structure, molecular weight, chain architecture, and its miscibility with DMDBS play a crucial role in the final crystalline morphology. ippi.ac.iraps.org

DMDBS is exceptionally effective in isotactic polypropylene (iPP), where a strong epitaxial relationship between the DMDBS fibrils and the iPP lamellae is believed to exist. tue.nl This compatibility facilitates the growth of iPP crystals on the surface of the DMDBS network. However, its performance can differ in other polyolefins. In studies with polyethylene (B3416737), the related compound dibenzylidene sorbitol (DBS) also substantially increases nucleation density, but the efficiency can decrease dramatically at higher crystallization temperatures. researchgate.net

The polymer's chain architecture has a profound impact. In olefin block copolymers (OBC), which consist of alternating semicrystalline polyethylene hard segments and amorphous soft segments, DMDBS acts as an effective nucleating agent, accelerating the crystallization rate. nih.gov However, due to limited miscibility, higher concentrations of DMDBS can lead to the formation of aggregates within the OBC matrix, which is less common in the more compatible iPP system. nih.gov

Furthermore, the molecular weight of the polymer matrix can affect the dynamics of both DMDBS network formation and polymer chain crystallization. aps.org In flow-induced crystallization scenarios, the molecular weight of the matrix polymer has been shown to affect the stretching of long chains and their ability to act as nucleation sites. aps.orgnih.gov While not specific to DMDBS, this highlights the principle that the matrix is not a passive component; its rheological properties and chain dynamics directly influence the conditions under which nucleation occurs. ippi.ac.iraps.org The polarity of the polymer matrix also affects the solubility and self-assembly of sorbitol-based additives, which rely on hydrogen bonding to form their fibrillar networks. aminer.cnippi.ac.ir

Effects of Processing Conditions (e.g., Shear Flow, Pressure, Cooling Rates)

The final crystalline structure of a polymer modified with this compound is a product of not only the formulation but also the processing conditions applied during solidification. Shear flow, pressure, and cooling rate all have a determinative effect on the nucleation and growth of polymer crystals.

Shear Flow: During processing operations like injection molding and extrusion, the polymer melt is subjected to shear flow. This flow can significantly enhance crystallization kinetics. researchgate.net When a DMDBS-containing polymer melt is sheared, the DMDBS fibrils can become oriented along the flow direction. These oriented fibrils then template the crystallization of the polymer chains, leading to highly oriented or anisotropic crystalline structures. tue.nl In iPP-DMDBS blends, this templating effect results in a "shish-kebab" morphology, where the DMDBS fibrils act as the "shish" and the iPP lamellae grow radially outward as the "kebabs". tue.nl The application of shear can dramatically increase the number of crystalline structures formed compared to quiescent conditions. researchgate.net The degree of molecular orientation and the resulting crystallization kinetics can be precisely controlled by manipulating the shear rate during processing. researchgate.net

Pressure: Processing under elevated pressure, common in injection molding, adds another dimension to the crystallization behavior of DMDBS-nucleated polymers. mdpi.com High pressure generally favors the formation of more compact crystal structures. In the case of iPP, high pressure promotes the formation of the orthorhombic γ-polymorph over the more common α-monoclinic form. nih.govmdpi.com Studies have shown that DMDBS is effective at nucleating the γ-form of iPP under high pressure, leading to an increase in crystallization temperature and a dramatic decrease in the size of the polycrystalline aggregates. nih.govmdpi.com

The efficacy of DMDBS under pressure is also concentration-dependent. A higher concentration of the nucleating agent may be required to achieve a significant increase in crystallization temperature and a decrease in grain size under high pressures (e.g., 200–300 MPa) compared to what is needed for α-phase nucleation at atmospheric pressure. nih.gov This is possibly due to the effect of pressure on the crystallization of DMDBS itself, which is a prerequisite for its nucleating activity. nih.govmdpi.com At very low concentrations (e.g., 0.2 wt.%) and high pressures, the nucleating activity of DMDBS may be reduced, with crystallization temperatures being only slightly higher than that of neat iPP. nih.gov

| Pressure (MPa) | DMDBS Conc. (wt.%) | Polymer Matrix | Crystallization Temp. (Tc) (°C) | Dominant Crystal Phase |

|---|---|---|---|---|

| 0.1 (Atmospheric) | 0.4 | iPP | ~134 | α-phase |

| 100 | 0.2 | iPP | ~174 | γ-phase / α-phase mix nih.gov |

| 100 | 0.4 | iPP | ~182 | γ-phase nih.gov |

| 200 | 0.2 | iPP | ~196 | γ-phase / α-phase mix nih.gov |

| 200 | 0.4 | iPP | ~202 | γ-phase nih.gov |

| 300 | 0.4 | iPP | ~215 | γ-phase nih.gov |

Cooling Rates: The rate at which the polymer melt is cooled is a crucial processing parameter that influences the effectiveness of DMDBS. tue.nl Rapid cooling, as experienced in thin-wall injection molding, generally leads to the formation of smaller spherulites due to a higher nucleation density. Counterintuitively, for DMDBS in iPP, a faster cooling rate can enhance nucleation efficiency. tue.nlresearchgate.net This is because rapid cooling provides less time for the DMDBS nanofibrils to organize into larger, thicker fibrillar bundles. tue.nl These thicker bundles have a lower specific surface area available for nucleation compared to the finely dispersed elementary nanofibrils. Therefore, by "freezing in" the finer, more highly dispersed network structure, faster cooling rates can maximize the number of nucleation sites and improve the clarifying effect of the additive. tue.nl

Advanced Characterization Methodologies in Di P Methylbenzylidene Sorbitol Research

Microscopic and Spectroscopic Techniques for Structural Elucidation

Microscopy and spectroscopy are foundational in visualizing the structures formed by MDBS and understanding the molecular interactions that drive their formation.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are indispensable for the direct visualization of the nanofibrillar networks that MDBS forms within various media. aminer.cnacs.org Research findings consistently show that MDBS self-assembles into a three-dimensional network composed of highly interconnected nanofibrils. aminer.cn

TEM analysis, often performed on cryo-sectioned samples stained with agents like Ruthenium tetroxide (RuO₄) which is phenyl-specific, reveals that these fundamental nanofibrils have a remarkably consistent diameter, typically on the order of 10 nanometers. aminer.cnacs.orgacs.org At higher concentrations of MDBS, these individual fibrils can further associate into larger fibrillar bundles, which can measure up to 200 nm in width and extend for several microns in length. aminer.cn High-magnification TEM has also suggested a periodic, twisted or helical structure along the length of the individual nanofibrils. aminer.cn SEM is also employed to study the morphology of these self-assembled structures, revealing transitions from fibrillar to sheaflike spherulite architectures under different conditions, such as geometric confinement or varying gelator concentration. acs.org

Table 1: Electron Microscopy Findings for MDBS Nanofibril Dimensions

| Feature | Technique | Typical Dimension | Source(s) |

|---|---|---|---|

| Individual Nanofibril Diameter | TEM | ~10 nm | aminer.cnacs.orgresearchgate.net |

| Fibrillar Bundle Diameter | TEM | Up to ~200 nm | aminer.cn |

| Fibrillar Bundle Length | TEM | Several microns | aminer.cn |

| Morphological Structures | SEM | Fibrillar, Sheaflike Spherulites | acs.org |

While electron microscopy excels at resolving nanoscale features, Polarized Optical Microscopy (POM) is crucial for analyzing the larger, micron-scale morphology of the polymer matrix as influenced by MDBS. acs.orgresearchgate.netmdpi.com The addition of MDBS to crystallizable polymers like isotactic polypropylene (B1209903) (iPP) induces the formation of numerous small spherulites instead of the larger, more scattered spherulites found in the neat polymer. researchgate.net

POM reveals thermally reversible, birefringent (light-scattering) features that become more pronounced as the concentration of MDBS increases. acs.orgacs.org These features are a direct consequence of the underlying nanofibrillar network. acs.org In some systems, such as iPP wax, the addition of MDBS leads to the formation of distinct nodular macrocrystals, a departure from the spherulitic morphology observed with other related sorbitol derivatives. mdpi.com POM is also used to study the nucleation and growth rate of these crystalline macrostructures during isothermal crystallization. mdpi.com

The self-assembly of MDBS into nanofibrils is driven by specific, non-covalent intermolecular interactions, which can be probed using vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

FT-IR spectroscopy is particularly effective for studying the hydrogen bonds that are the primary driving force for the self-organization process. researchgate.netabo.fi Studies on related sorbitol-based gelators show that intermolecular hydrogen bonding occurs between the terminal hydroxyl group of one sorbitol molecule and an acetal (B89532) oxygen of a neighboring molecule. acs.org FT-IR spectra can confirm the involvement of hydroxyl groups in this hydrogen-bonding network, as evidenced by broad signals in the 3200 cm⁻¹ to 3500 cm⁻¹ range. abo.fi

UV-Vis spectroscopy is used to investigate other intermolecular forces, such as π-π stacking interactions between the aromatic benzylidene groups of the MDBS molecules. researchgate.netnih.gov The aggregation of the molecules into a structured network can lead to shifts in the absorption spectra. acs.org For instance, studies on similar systems show distinct absorption peaks that can be analyzed to understand the gelator-solvent interactions and the nature of the molecular packing during the assembly process. nih.govacs.org

Table 2: Spectroscopic Analysis of Intermolecular Interactions in Sorbitol-Based Systems

| Technique | Interaction Probed | Key Observations | Source(s) |

|---|---|---|---|

| FT-IR | Hydrogen Bonding | Analysis of O-H stretching frequencies to confirm involvement in the network. | researchgate.netabo.fi |

| UV-Vis | π-π Stacking, Aggregation | Spectral shifts upon aggregation indicate molecular interactions and packing. | researchgate.netnih.govacs.org |

Thermal Analysis for Phase Transitions and Crystallization Behavior

The performance of MDBS as a nucleating agent is fundamentally tied to its influence on the thermal properties and crystallization kinetics of the host polymer.

Differential Scanning Calorimetry (DSC) is the primary technique used to quantitatively measure the effect of MDBS on the phase transitions of polymers. aminer.cnmdpi.com DSC thermograms precisely identify the crystallization temperature (Tc) and melting temperature (Tm) of the polymer. aminer.cnmdpi.com

The addition of even small amounts of MDBS to polymers like isotactic polypropylene (iPP) or Poly(cyclohexylene dimethylene cyclohexanedicarboxylate) (PCCE) leads to a significant increase in the polymer's crystallization temperature upon cooling from the melt. aminer.cnresearchgate.netmdpi.com This indicates that the MDBS network provides a high density of nucleation sites, allowing crystallization to begin at a higher temperature than in the un-nucleated polymer. researchgate.net For example, adding 0.20 wt% of MDBS to iPP can increase its crystallization temperature by 15.8°C. researchgate.net Similarly, in PCCE, MDBS has been shown to lower the isothermal and nonisothermal crystallization activation energy, signifying a more rapid crystallization process. researchgate.net

Table 3: Effect of MDBS on the Crystallization Temperature (Tc) of Polymers Measured by DSC

| Polymer System | MDBS Concentration (wt%) | Increase in Tc (°C) | Source(s) |

|---|---|---|---|

| Isotactic Polypropylene (iPP) | 0.20 | 15.8 | researchgate.net |

| Isotactic Polypropylene (iPP) | Not specified | Increases Tc | researchgate.net |

| iPP Copolymer with 3% Ethylene (B1197577) | 0.09 - 0.75 | Increases Tc | aminer.cn |

| PCCE | 0.6 | Lowers crystallization activation energy | researchgate.net |

Scattering Techniques for Supramolecular and Crystalline Structure Analysis

To gain deeper insight into the atomic-level crystalline arrangement and the larger supramolecular organization of the MDBS network, researchers employ scattering techniques.

X-ray scattering methods, including Wide-Angle X-ray Scattering (WAXS) and Small-Angle X-ray Scattering (SAXS), are powerful tools for this purpose. acs.orgmdpi.comresearchgate.net WAXS is used to analyze the crystal structure. Studies on iPP nucleated with MDBS show that the polymer crystals exhibit the α-phase unit cell. mdpi.com WAXS can also reveal preferential crystallographic growth; for instance, in iPP-MDBS compounds, a preferential growth in the (040) crystal plane has been observed, suggesting an epitaxial relationship between the MDBS fibril surface and the growing polymer lamellae. mdpi.com

SAXS provides information about larger-scale structures, on the order of nanometers to tens of nanometers. researchgate.netresearchgate.net It can be used to characterize the lamellar packing within the spherulitic-like morphologies that form in these systems. researchgate.net Together, these scattering techniques confirm that the MDBS nanofibrils are themselves crystalline and provide a template for the subsequent crystallization of the polymer matrix. acs.orgacs.org

Atomic Force Microscopy (AFM) for Surface Morphology Characterization

Atomic Force Microscopy (AFM) has emerged as a powerful tool for investigating the surface morphology of polymeric materials at the nanoscale. bruker.com This technique provides three-dimensional topographical images of the sample surface, enabling the visualization and quantification of surface features with high resolution. researchgate.netresearchgate.net In the context of polymers containing D-p-MBS, AFM is crucial for understanding how the nucleating agent affects the surface characteristics of the final product.

The fundamental principle of AFM involves scanning a sharp tip, mounted on a flexible cantilever, across the sample surface. uc.edu The interactions between the tip and the surface cause the cantilever to deflect, and this deflection is monitored by a laser beam reflected onto a photodiode. uc.edu By recording the cantilever's deflection as the tip is scanned, a detailed topographical map of the surface is generated. researchgate.net

For polymers clarified with D-p-MBS, AFM can be used to directly observe the surface expression of the underlying crystalline morphology. While WAXS and SAXS provide information about the bulk structure, AFM offers a window into how this structure manifests at the surface. For instance, in polymers with a spherulitic morphology, AFM can image the boundaries between spherulites and even resolve the lamellar structures within them. In the case of D-p-MBS nucleated polymers, which exhibit a nodular macrostructure, AFM can be employed to characterize the size, shape, and distribution of these nodules on the surface.

Furthermore, AFM can quantify various surface parameters, providing a statistical description of the surface topography. Key parameters that can be extracted from AFM data include:

Average Roughness (Ra): The arithmetic average of the absolute values of the height deviations from the mean surface level.

Root Mean Square (RMS) Roughness (Rq): The square root of the average of the squared height deviations from the mean surface level. This value is more sensitive to large peaks and valleys than Ra. researchgate.net

Maximum Peak-to-Valley Height (Rt): The vertical distance between the highest and lowest points on the surface.

These quantitative measures are vital for correlating the surface properties of the polymer with its processing conditions and the concentration of D-p-MBS used. For example, the addition of a clarifying agent is expected to lead to a smoother surface due to the formation of smaller crystalline structures, a hypothesis that can be directly tested and quantified using AFM.

| AFM Surface Roughness Parameters | Description |

| Average Roughness (Ra) | Arithmetic average of height deviations from the mean. |

| Root Mean Square Roughness (Rq) | Root mean square of height deviations from the mean. researchgate.net |

| Maximum Peak-to-Valley Height (Rt) | The total vertical range of the surface topography. |

In addition to topographical imaging, advanced AFM modes can provide information on other surface properties, such as friction, adhesion, and viscoelasticity. uc.edunih.gov These capabilities make AFM a versatile and indispensable technique in the comprehensive characterization of polymers modified with D-p-Methylbenzylidene sorbitol.

Theoretical and Computational Approaches in Di P Methylbenzylidene Sorbitol Research

Molecular Modeling and Simulation of Self-Assembly

Molecular Mechanics and Dynamics Simulations of Di-p-Methylbenzylidene Sorbitol Aggregation

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for investigating the aggregation of MDBS. nih.gov These methods allow researchers to model the interactions between individual MDBS molecules and between MDBS and solvent or polymer molecules.

Early computational work by Wilder and co-workers utilized molecular mechanics calculations and molecular dynamics simulations to probe the configuration of 1,3:2,4-Dibenzylidene-d-sorbitol (DBS), a closely related compound, and the intermolecular forces governing its self-assembly. whiterose.ac.uk Their analysis revealed that a single DBS molecule possesses several low-energy conformations, suggesting a degree of molecular flexibility. whiterose.ac.uk This finding implies that the self-assembly process itself may favor specific molecular shapes. In non-polar environments, intermolecular hydrogen bonding, especially from the 6-OH group, was identified as a crucial factor in the aggregation process. whiterose.ac.uk

MD simulations provide a dynamic view of the aggregation process, capturing the key steps in the formation of larger structures from individual molecules. nih.gov These simulations can reveal the preferred modes of interaction, such as hydrogen bonding and π-π stacking between the benzylidene groups, that drive the formation of the fibrillar network. By simulating the system over time, researchers can observe the spontaneous organization of MDBS molecules into the characteristic nanofibrils that are essential for its nucleating and gelling properties. aminer.cn

Application of Crystallization and Nucleation Theories

The role of MDBS as a nucleating agent in polymers is a key area of research. Theoretical frameworks originally developed for small molecules and polymers have been successfully applied to understand and predict the nucleating behavior of MDBS.

Classical Nucleation Theory for Small Molecular Crystals

Classical Nucleation Theory (CNT) provides a fundamental framework for understanding the formation of new crystalline phases from a supersaturated solution or melt. mdpi.com According to CNT, the formation of a stable nucleus requires overcoming a free energy barrier. This barrier arises from the competition between the favorable free energy change associated with the formation of the bulk crystal and the unfavorable free energy cost of creating a new surface.

Theoretical Frameworks for Polymer Crystallization Mechanisms

The crystallization of polymers is a complex process that is significantly influenced by the presence of nucleating agents like MDBS. Several theories have been developed to describe polymer crystallization, with the Hoffman-Lauritzen (HL) theory being a prominent example. mdpi.com The HL theory, a secondary nucleation theory, posits that polymer crystallization is a kinetically controlled process. mdpi.com It describes the growth of polymer crystals as a process involving the nucleation of a new chain segment on the surface of an existing crystal, followed by lateral growth. mdpi.com

Phase Behavior Modeling in Polymer/Di-p-Methylbenzylidene Sorbitol Systems

Understanding the phase behavior of polymer/MDBS systems is crucial for controlling the processing and final properties of the material. This involves modeling the solubility of MDBS in the polymer melt and the conditions under which it crystallizes.

The phase behavior of such systems can be complex, potentially involving solid-liquid equilibria and, in some cases, liquid-liquid phase separation. aps.orgnih.gov Thermodynamic models, such as those based on lattice cluster theory or statistical associating fluid theory (SAFT), can be employed to predict the phase diagrams of these mixtures. researchgate.netkubikat.orgpsu.edu These models take into account the molecular characteristics of both the polymer and the small molecule additive, including molecular weight, chain architecture, and specific interactions.

For example, the Edmond–Ogston model, which uses a truncated virial expansion of the Helmholtz free energy, has been extended to describe phase separation in ternary polymer mixtures in a common solvent. nih.gov While not directly applied to MDBS, this type of theoretical framework provides a basis for modeling the thermodynamic interactions that govern the phase behavior of polymer/additive systems. By determining the binary interaction parameters between the components, it is possible to predict the regions of miscibility and phase separation. researchgate.net

Comparative Studies of Di P Methylbenzylidene Sorbitol with Other Nucleating Agents and Derivatives

Relative Efficacy and Mechanisms Compared to Other Sorbitol Derivatives (e.g., Dibenzylidene Sorbitol, Dimethyldibenzylidene Sorbitol)

Di-p-Methylbenzylidene Sorbitol belongs to the sorbitol-based clarifying agent family, which has evolved through successive generations to offer improved performance. The parent compound, Dibenzylidene Sorbitol (DBS), was a first-generation clarifying agent that demonstrated the ability to improve the transparency of polypropylene (B1209903). asianpubs.org Derivatives like MDBS (a second-generation agent) and 1,3:2,4-bis(3,4-dimethylbenzylidene) sorbitol (DMDBS) (a third-generation agent) were developed to offer higher efficacy. 2017erp.comresearchgate.net

The primary mechanism for all sorbitol-based clarifiers is their ability to self-assemble into a three-dimensional nanofibrillar network within the molten polymer. researchgate.netnih.gov This network acts as a template, providing numerous nucleation sites for the polymer to crystallize upon cooling. The result is a higher crystallization temperature and the formation of smaller, more uniform spherulites, which reduces light scattering and thus improves clarity. nih.gov

The efficacy of these derivatives is largely dependent on their solubility in the polymer melt and the stability of the network they form. MDBS and DMDBS generally exhibit higher performance than the original DBS. For instance, studies on random polypropylene copolymers show a marked difference in the crystallization temperature (Tc) and resulting haze, indicating superior nucleating efficiency for the methylated derivatives. DMDBS, a third-generation agent, is recognized for improving nucleating efficiency to between 60-65%. researchgate.net

The table below summarizes the comparative efficiencies of various sorbitol derivatives in a random polypropylene copolymer containing 3% ethylene (B1197577).

| Nucleating Agent | Crystallization Temp. (Tcrist) in °C | Crystallinity (%) | Haze (%) |

| None | 104.5 | 40.5 | 60 |

| Dibenzylidene Sorbitol (DBS) | 109.5 | 42.0 | 25 |

| This compound (MDBS) | 110.5 | 42.5 | 18 |

| 1,2,3,4-di-meta, para-methylbenzylidene sorbitol (DMDBS) | 111.5 | 43.0 | 12 |

| Data sourced from a study on random PP copolymer with 3% ethylene content. 2017erp.com |

As the data indicates, the addition of methyl groups to the benzylidene rings enhances performance, with DMDBS showing the highest crystallization temperature and lowest haze. This is attributed to a finer and more stable fibrillar network structure.

Comparative Analysis with Conventional Inorganic Nucleating Agents (e.g., Sodium Benzoate)

Conventional inorganic nucleating agents, such as sodium benzoate (B1203000), operate through a different mechanism than sorbitol derivatives. Sodium benzoate functions as a traditional heterogeneous nucleator, providing solid particles that act as surfaces for polymer crystallization. asianpubs.org2017erp.com

A key difference lies in their dispersion and morphology induction. asianpubs.org

Dispersion: Sodium benzoate requires high shear during processing to break down agglomerates and achieve a fine, homogeneous dispersion. 2017erp.com In contrast, MDBS is designed to melt and dissolve in the polymer before self-assembling into a microfine network upon cooling, leading to a more ideal dispersion. tu-darmstadt.de

Crystalline Morphology: The crystalline morphology of polypropylene nucleated with MDBS is significantly different from that nucleated with sodium benzoate. asianpubs.orgresearchgate.net Sodium benzoate tends to produce a large number of very small crystals, and as its concentration increases, distinct spherulites may no longer be recognizable. asianpubs.org MDBS, however, provides effective growth points that allow for the formation of relatively larger and more perfect spherulites, especially at crystallization temperatures up to 140°C. asianpubs.org The mechanism for MDBS is not simply providing surfaces for heterogeneous nucleation but creating growth points where polymer segments can effectively attach and grow. asianpubs.org

This mechanistic difference leads to distinct performance characteristics, particularly in optical properties, where the fine network of sorbitol acetals excels at clarifying polymers.

| Feature | This compound (MDBS) | Sodium Benzoate |

| Mechanism | Self-assembles into a 3D fibrillar network in the melt. researchgate.net | Acts as a solid heterogeneous nucleating particle. asianpubs.org |

| Dispersion | Dissolves and recrystallizes into a network; good dispersion. tu-darmstadt.de | Requires high shear for good dispersion; prone to agglomeration. 2017erp.com |

| Effect on Morphology | Forms numerous growth points leading to well-formed spherulites. asianpubs.org | Creates a high density of small crystals; can inhibit large spherulite formation. asianpubs.org |

| Primary Application | Clarifying agent (improving transparency). asianpubs.org | Nucleating agent (improving physical properties and cycle time). 2017erp.com |

Synergistic Effects with Hybrid Nucleating Systems

The performance of MDBS can be influenced by other additives present in a polymer formulation, leading to synergistic or antagonistic effects in what can be considered a hybrid system. While dedicated research into combining MDBS with other primary nucleants is not extensively detailed in the provided literature, its interaction with common additives like acid neutralizers is documented.

For example, metal soaps such as calcium stearate (B1226849) are frequently added to polypropylene as acid scavengers. nih.gov The presence of such polar compounds can modify the self-assembly and fiber formation of sorbitol derivatives like MDBS. nih.gov The interaction between the acid neutralizer and the sorbitol network can impact the final optical properties of the polymer, suggesting that the choice of co-additives must be carefully considered to optimize the clarifying effect. nih.gov

The concept of hybrid nucleation is established in the field, with research showing that combining different types of nucleators, such as a phosphate-based agent with zeolite, can lead to enhanced mechanical properties and crystallization behavior. researchgate.net These systems work by leveraging different nucleating mechanisms or by one component improving the dispersion and efficiency of the other. While specific data on MDBS in such a formal hybrid system is limited, the principle of co-additive interaction highlights an area for further development to achieve tailored polymer properties.

Current Challenges and Future Research Directions in Di P Methylbenzylidene Sorbitol Studies

Unresolved Questions in Di-p-Methylbenzylidene Sorbitol-Mediated Polymer Crystallization

This compound is a highly effective nucleating agent, particularly for polyolefins like polypropylene (B1209903) (PP) and high-density polyethylene (B3416737) (HDPE), where it enhances optical clarity and mechanical properties by initiating crystallization. Its primary mechanism involves self-assembly into a three-dimensional nanofibrillar network within the polymer melt, which acts as a template for polymer crystallization. acs.orgresearchgate.net Despite this general understanding, several fundamental questions remain unresolved.

A key area of investigation is the precise mechanism and kinetics of the fibrillar network formation within the polymer melt. researchgate.net The process is believed to follow a nucleation and growth model, but the specific molecular interactions driving the self-assembly and the factors controlling the morphology of the resulting network are not fully elucidated. researchgate.net For instance, the transition from fibrillar structures to sheaf-like spherulites under different conditions requires further study.

Another significant challenge lies in understanding the complex interplay between the MDBS network and the polymer chains at the molecular level. While it is known that MDBS can influence the polymorphic form of the polymer, such as promoting the γ-form in isotactic polypropylene (iPP) under high pressure, the exact nature of this templating effect is an active area of research. mdpi.com Unanswered questions include how the surface chemistry and structure of the MDBS fibrils interact with different polymer conformers and how this interaction varies with processing conditions like temperature and pressure. researchgate.netmdpi.com The observation that the effectiveness of MDBS as a nucleating agent can change with its concentration under high pressure further complicates the picture, suggesting that its activity temperature may be concentration-dependent. mdpi.com

Table 1: Effects of MDBS and its Derivatives on Polypropylene (PP) Crystallization

| Property | Un-nucleated PP | PP with MDBS | PP with Bis(3,4-dimethylbenzylidene)sorbitol |

|---|---|---|---|

| Peak Crystallization Temp. (Tc) Increase | - | 8–12°C | 15–18°C (synergistic with MDBS) |

| Haze Reduction in PP Films | - | 40–50% | 60–70% |

Data sourced from research on the comparative performance of sorbitol-based nucleating agents.

Emerging Applications of this compound in Advanced Materials Science

Beyond its traditional role in commodity plastics, research is uncovering the potential of MDBS in a variety of advanced materials. Its unique self-assembly capability is being harnessed to create functional soft materials and composites. researchgate.net

One promising area is in the development of organogels and hydrogels . The ability of MDBS to form extensive fibrillar networks in organic solvents is being explored for applications in personal care products and energy technologies. researchgate.net By modifying the MDBS structure, researchers have created derivatives that can gel water, opening up possibilities for new hydrogel-based materials. whiterose.ac.ukrsc.org These materials could be used for controlled drug release, as demonstrated by hydrogels that can extract and release anti-inflammatory drugs in a pH-controlled manner. researchgate.net

Another emerging application is in energy storage and environmental remediation . MDBS-based gels are being investigated as shape-stabilized phase change materials (PCMs) for thermal energy storage. researchgate.netresearchgate.net The gel network can encapsulate materials like polyethylene glycol (PEG), preventing leakage when the PCM is in its molten state. researchgate.net Furthermore, MDBS has shown potential for environmental cleanup; in one study, a composition containing 6 wt% of MDBS was able to recover 95% of gasoline from seawater by gelling the oil, which could then be easily scooped up. whiterose.ac.uk There is also interest in using MDBS and its derivatives to create gel electrolytes for safer, higher-performance lithium-ion batteries. researchgate.net

In the field of biomaterials , MDBS derivatives are being explored for dental composites. One study designed a composite containing a DBS derivative, a photopolymerizable resin, and zirconium-modified amorphous calcium phosphate, aimed at assisting in the remineralization of teeth. whiterose.ac.uk The low toxicity and biocompatibility of sorbitol-based compounds make them attractive candidates for such applications.

Methodological Advancements in this compound Research

Progress in understanding MDBS has been significantly aided by the application of advanced analytical techniques. These methods allow for in-situ observation and theoretical modeling of the complex self-assembly processes.

Advanced Scattering and Microscopy Techniques:

Small-Angle X-ray Scattering (SAXS): In-situ SAXS has become a crucial tool for studying the kinetics of MDBS fibril formation directly within polymer melts. This technique provides real-time data on the development of the nanofibrillar structure as it happens, offering insights into the nucleation and growth mechanism. researchgate.net

Electron Microscopy: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the morphology of the self-assembled networks. acs.org TEM imaging has confirmed that the networks consist of helical nanofibrils, often around 10 nm in diameter. acs.org SEM studies have revealed how fibril structures can differ in various solvents, for example, showing non-helical aggregates in polar solvents and rope-like helical fibers in non-polar ones for certain derivatives. whiterose.ac.uk

Computational Modeling and Spectroscopy:

Molecular Simulations: Molecular mechanics and other computational modeling techniques are increasingly used to probe the intermolecular interactions that drive self-assembly. researchgate.netwhiterose.ac.uk These simulations help to understand the role of hydrogen bonding and CH-π interactions between MDBS molecules and between MDBS and the solvent or polymer matrix. researchgate.netresearchgate.net

Spectroscopic Analysis: Techniques like Fourier Transform Infrared (FTIR) spectroscopy are employed to study the specific molecular interactions, particularly the hydrogen bonds that stabilize the gel network. researchgate.net

These advanced methodologies provide a deeper, more dynamic picture of MDBS behavior, moving beyond static characterization to understand the mechanisms of action.

Development of Novel this compound Derivatives with Tailored Functionality

To overcome the limitations of MDBS and to access new applications, a significant research effort is focused on the synthesis of novel derivatives with customized properties. This involves chemically modifying either the aromatic "wings" or the sorbitol "body" of the molecule. whiterose.ac.ukrsc.org

The goal of this research is to establish clear structure-property relationships. researchgate.net By systematically altering the molecular structure, scientists aim to control the derivative's solubility, thermal stability, self-assembly behavior, and interaction with host matrices. For example, adding more hydroxyl groups to the sorbitol backbone can impart water-gelling properties, while adding more aromatic rings can improve gelation in aromatic solvents. researchgate.net

Table 2: Examples of Functionalized Di-benzylidene Sorbitol (DBS) Derivatives

| Derivative Type | Functional Group Added | Resulting Property/Application | Reference |

|---|---|---|---|

| Aromatic "Wing" Modification | Ester (-CO2Me), Carboxylic Acid (-CO2H) | Enhanced hydrogel formation | whiterose.ac.ukrsc.org |

| Aromatic "Wing" Modification | Acyl Hydrazide (-CONHNH2) | Highly effective hydrogelator for potential new technologies | whiterose.ac.ukrsc.org |

| Sorbitol "Body" Modification | 5-methoxy group | Selective functionalization to alter molecular recognition motifs | whiterose.ac.uk |

This table highlights synthetic strategies to expand the functionality of the basic DBS structure. whiterose.ac.ukrsc.org

The synthesis of derivatives like bis(3,4-dimethylbenzylidene)sorbitol has led to nucleating agents with superior performance in enhancing polymer clarity compared to the standard MDBS. Research comparing MDBS with other derivatives containing different alkyl groups has shown that such modifications can increase steric hindrance, which in turn influences the interactions with polymer matrices and facilitates self-assembly. researchgate.net The development of these tailored molecules is crucial for advancing into high-performance and specialized applications, from advanced polymers to functional soft materials. rsc.orgresearchgate.net

Q & A

Q. What are the established protocols for synthesizing DI-ppp-Methylbenzylidene sorbitol, and how are intermediates characterized during the process?

Answer: Synthesis involves reacting sorbitol with -methylbenzaldehyde under acidic conditions. Key steps include: